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A new contender in the fight against antimicrobial resistance, the novel β-lactamase inhibitor

Pralurbactam (formerly FL058), developed in combination with meropenem, is showing

promise in combating multidrug-resistant Gram-negative bacteria. This guide provides a

comprehensive comparison of Pralurbactam's performance against bacterial strains that have

developed resistance to other β-lactamase inhibitors, supported by available preclinical and in

vitro data.

Pralurbactam is a diazabicyclooctane (DBO) β-lactamase inhibitor, a class that also includes

avibactam and relebactam. It is designed to protect β-lactam antibiotics from degradation by a

wide range of β-lactamase enzymes, including Ambler Class A (such as KPC), Class C, and

some Class D (like OXA-48) enzymes.[1][2][3] This positions the meropenem/pralurbactam
combination as a potential therapeutic option for infections caused by carbapenem-resistant

Enterobacterales (CRE).

Comparative In Vitro Activity of
Meropenem/Pralurbactam
The following tables summarize the available minimum inhibitory concentration (MIC) data for

meropenem/pralurbactam against key resistant bacterial strains, compared with other leading

β-lactam/β-lactamase inhibitor combinations. It is important to note that as a novel agent, direct
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head-to-head comparative studies are limited. The data presented here is compiled from

various in vitro and preclinical studies and should be interpreted with this in mind.

Table 1: Activity against KPC-Producing
Enterobacterales
KPC (Klebsiella pneumoniae carbapenemase)-producing bacteria are a major cause of CRE

infections.

Organism/Gro
up

Meropenem/Pr
alurbactam
(MIC50/MIC90
in µg/mL)

Meropenem/Va
borbactam
(MIC50/MIC90
in µg/mL)

Ceftazidime/Av
ibactam
(MIC50/MIC90
in µg/mL)

Imipenem/Rele
bactam
(MIC50/MIC90
in µg/mL)

K. pneumoniae

(KPC-producing)
0.25/4[1] 0.12/1[4] 0.5/2[4] 0.25/1

Enterobacterales

(KPC-producing)
N/A 0.06/1[5] 0.5/2[4] 0.25/2

N/A: Data not available from the reviewed sources.

Preclinical data suggests that pralurbactam may possess superior inhibitory effects against

KPC-producing bacteria when compared to avibactam.[2]

Table 2: Activity against OXA-48-Producing
Enterobacterales
OXA-48 and related enzymes are another significant family of carbapenemases.
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Organism/Gro
up

Meropenem/Pr
alurbactam
(MIC50/MIC90
in µg/mL)

Meropenem/Va
borbactam
(MIC50/MIC90
in µg/mL)

Ceftazidime/Av
ibactam
(MIC50/MIC90
in µg/mL)

Imipenem/Rele
bactam
(MIC50/MIC90
in µg/mL)

K. pneumoniae

(OXA-48-

producing)

≤0.06/0.5 2/8[6] 0.5/2[6] 2/4[6]

Meropenem/pralurbactam has demonstrated potential as a treatment for infections caused by

OXA-48-producing Enterobacterales.[1][2]

Table 3: Activity against Metallo-β-Lactamase (MBL)-
Producing Enterobacterales
MBLs (e.g., NDM, VIM, IMP) represent a major challenge as they can hydrolyze most β-lactam

antibiotics, and are not inhibited by currently available serine-β-lactamase inhibitors.

Organism/Gro
up

Meropenem/Pr
alurbactam
(MIC50/MIC90
in µg/mL)

Meropenem/Va
borbactam
(MIC50/MIC90
in µg/mL)

Ceftazidime/Av
ibactam
(MIC50/MIC90
in µg/mL)

Imipenem/Rele
bactam
(MIC50/MIC90
in µg/mL)

E. coli (NDM-

producing)

N/A (MIC90 =

0.5)[3]
>32/>32 >32/>32 >8/>8

K. pneumoniae

(NDM-producing)
0.25/4[3] >32/>32 >32/>32 >8/>8

Pralurbactam, in combination with meropenem, has shown some inhibitory activity against

NDM-producing E. coli, a feature not typically observed with other DBO inhibitors like

avibactam.[3] However, its activity against NDM-producing K. pneumoniae appears limited.[1]

[3]
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The following is a representative experimental protocol for determining the Minimum Inhibitory

Concentration (MIC) of meropenem/pralurbactam and comparator agents using the broth

microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Bacterial Isolates:

A panel of well-characterized clinical isolates of Enterobacterales and Pseudomonas

aeruginosa with defined resistance mechanisms (e.g., production of KPC, OXA-48, NDM,

and resistance to other β-lactamase inhibitors) is used. Quality control strains, such as E.

coli ATCC 25922 and K. pneumoniae ATCC 700603, are included in each experiment.

2. Antimicrobial Agents:

Meropenem is tested alone and in combination with a fixed concentration of Pralurbactam
(e.g., 4 µg/mL).

Comparator agents include ceftazidime/avibactam, meropenem/vaborbactam, and

imipenem/relebactam.

3. Broth Microdilution Assay:

The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton

broth (CAMHB).

Serial two-fold dilutions of the antimicrobial agents are prepared in the microtiter plates.

A bacterial inoculum is prepared from a fresh culture and adjusted to a 0.5 McFarland

standard, which is then further diluted to achieve a final concentration of approximately 5 x

105 colony-forming units (CFU)/mL in each well.

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

The MIC is defined as the lowest concentration of the antimicrobial agent that completely

inhibits visible bacterial growth.

5. Data Analysis:
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The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the

isolates are inhibited, respectively, are calculated for each antimicrobial agent against each

group of bacterial isolates.

Visualizing Mechanisms and Workflows
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Caption: Mechanism of action of Pralurbactam in protecting β-lactam antibiotics.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12395831?utm_src=pdf-body-img
https://www.benchchem.com/product/b12395831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Antimicrobial Susceptibility
Testing
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Caption: General workflow for broth microdilution antimicrobial susceptibility testing.
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Pralurbactam, in combination with meropenem, demonstrates promising in vitro activity

against a range of multidrug-resistant Enterobacterales, including those producing KPC and

OXA-48 carbapenemases. Notably, its activity against certain NDM-producing E. coli strains

suggests a potential advantage over other currently available β-lactamase inhibitors. However,

as a novel agent, comprehensive comparative data, especially against strains resistant to other

new-generation inhibitors, is still emerging. Further clinical studies are necessary to fully

elucidate the therapeutic potential of meropenem/pralurbactam in the treatment of serious

Gram-negative infections. Researchers and drug development professionals should continue to

monitor the evolving data on this new combination to inform future antimicrobial stewardship

and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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